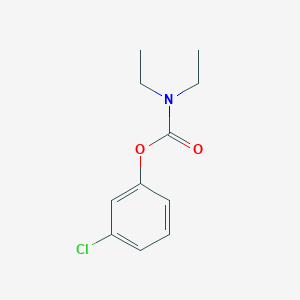

3-Chlorophenyl diethylcarbamate

Descripción general

Descripción

3-Chlorophenyl diethylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 .

Synthesis Analysis

The synthesis of compounds similar to 3-Chlorophenyl diethylcarbamate, such as dithiocarbamates, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .Aplicaciones Científicas De Investigación

Anticholinesterase Activity

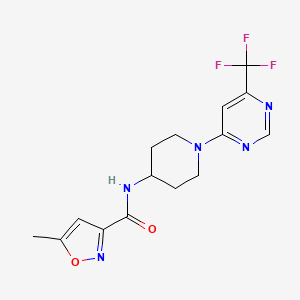

3-Chlorophenyl diethylcarbamate has been explored for its anticholinesterase activity. This property makes it potentially useful in counteracting cholinergic problems associated with various diseases and in developing pretreatment compounds for organophosphate poisoning (Lieske et al., 1991).

Agricultural Applications

In agriculture, isopropyl N-(3-chlorophenyl) carbamate, a related compound, shows potential for preventing starch degradation in stored potato tubers (Khurana et al., 1985). Moreover, various carbamate insecticides have been observed to affect the degradation of herbicides in plants (Swanson & Swanson, 1968).

Nanotechnology in Agriculture

Carbendazim and tebuconazole, containing a chlorophenyl carbamate group, have been used in nanoformulations for fungal disease control in agriculture, offering benefits like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Environmental Remediation

Chlorophenols, including those related to 3-chlorophenyl carbamate, have been a target for removal from water using various methods due to their health and environmental risks. Studies have focused on using deep eutectic solvents and photocatalytic decomposition for their efficient removal (Adeyemi et al., 2020), (Singh et al., 2017).

Biosensing and Detection

Biosensors incorporating carbamate pesticides, including those with chlorophenyl groups, have been developed for detecting environmental pollutants like cyanide and atrazine (Besombes et al., 1995).

Molecular Imprinting

Surface molecularly imprinted microspheres have been used for the selective recognition of 3-chlorophenol from aqueous solutions, demonstrating potential for selective pollutant removal (Wang et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diethylcarbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)